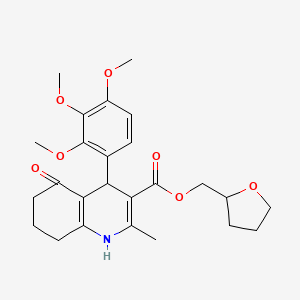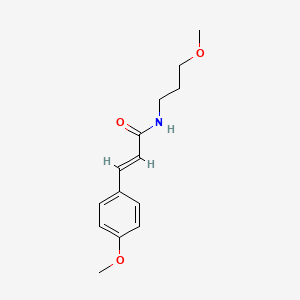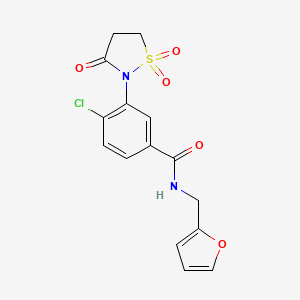![molecular formula C16H14INO4S B5191092 (5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5191092.png)
(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound with a complex structure It features a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, particularly in the development of antidiabetic drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a Knoevenagel condensation reaction between the thiazolidine-2,4-dione and an appropriate benzaldehyde derivative.
Substitution Reactions: The ethoxy, iodo, and prop-2-yn-1-yloxy groups are introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The iodo group, in particular, is a good leaving group and can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodo group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the iodo group.
科学研究应用
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Given the thiazolidine-2,4-dione core, it may have potential as an antidiabetic agent or in the treatment of other diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The thiazolidine-2,4-dione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism.
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidine-2,4-dione derivative used as an antidiabetic drug.
Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity.
Troglitazone: An older thiazolidine-2,4-dione derivative with similar applications but withdrawn due to safety concerns.
Uniqueness
(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other thiazolidine-2,4-dione derivatives. The presence of the iodo group, in particular, could enhance its reactivity and potential for further functionalization.
属性
IUPAC Name |
(5Z)-5-[(3-ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO4S/c1-4-6-22-14-11(17)7-10(8-12(14)21-5-2)9-13-15(19)18(3)16(20)23-13/h1,7-9H,5-6H2,2-3H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHXBNUBJLIHLH-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C)I)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C)I)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B5191029.png)
![[4-[(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B5191031.png)
![1-(hydroxymethyl)-7-methyl-4-(2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5191033.png)
![4-Methyl-1-[2-methyl-5-[4-methyl-3-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonylphenyl]sulfonylpiperidine](/img/structure/B5191040.png)
![3-methyl-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5191054.png)
![5-oxido-4-oxa-1,3,10,11,12-pentaza-5-azoniatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaene](/img/structure/B5191062.png)

![N-cyclopropyl-3-{1-[(2-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5191070.png)
![3-[(3-CHLORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5191082.png)
![2-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B5191083.png)
![N-[4-(3-methoxyphenyl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B5191086.png)

